Receptor Selectivity: TCS 2510 vs. L-902,688
TCS 2510 demonstrates a >10,000-fold selectivity for the EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP) at concentrations up to 14 µM, as established by receptor binding assays [1]. This contrasts with the reported 4,000-fold selectivity of the alternative EP4 agonist L-902,688 . The higher selectivity profile of TCS 2510 provides a quantifiably lower risk of off-target effects in experimental systems where EP4-specific signaling is paramount.
| Evidence Dimension | Receptor Selectivity Window |
|---|---|
| Target Compound Data | >10,000-fold selectivity for EP4 over other prostanoid receptors |
| Comparator Or Baseline | L-902,688: 4,000-fold selectivity for EP4 over other prostanoid receptors |
| Quantified Difference | TCS 2510 exhibits at least a 2.5-fold greater selectivity margin compared to L-902,688. |
| Conditions | Binding assays using cell membranes from HEK293ebna cells recombinantly expressing human prostanoid receptors [1]. |
Why This Matters
Higher selectivity reduces the likelihood of confounding results in target validation studies, making TCS 2510 a more precise tool for investigating EP4-mediated pathways.
- [1] Billot, X., Chateauneuf, A., Chauret, N., et al. Discovery of a potent and selective agonist of the prostaglandin EP4 receptor. Bioorganic & Medicinal Chemistry Letters 13, 1129-1132 (2003). View Source
